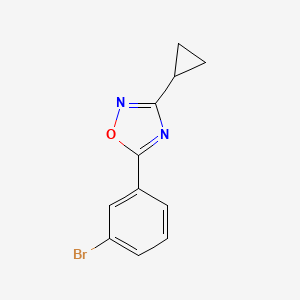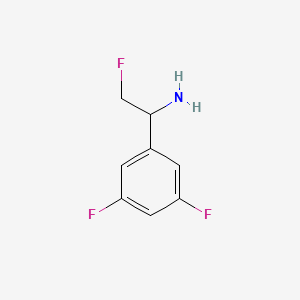
1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of fluorine atoms on the phenyl ring and the ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine typically involves the fluorination of a precursor compound followed by amination. One common method involves the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene, which is then aminated using aqueous or anhydrous ammonia to yield 3,5-difluoroaniline . This intermediate can then be further reacted to introduce the ethylamine chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale fluorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques would be essential to ensure the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce various amine derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, potentially leading to the inhibition or activation of biological pathways. For example, fluorinated compounds are known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine
- 1-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
- 1-(2,3-Difluorophenyl)-2-fluoroethan-1-amine
Uniqueness
1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-difluoro substitution pattern may confer distinct electronic properties, affecting how the compound interacts with other molecules and its overall stability .
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8F3N/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,8H,4,12H2 |
InChI Key |
XWXYFUMEHVNPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13214515.png)
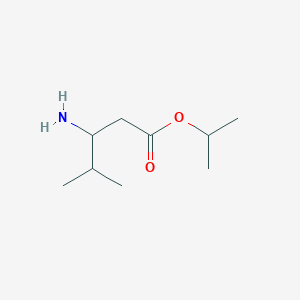
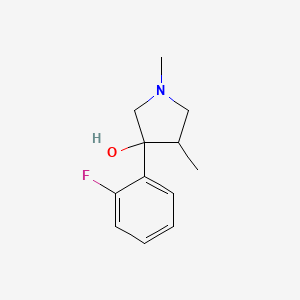
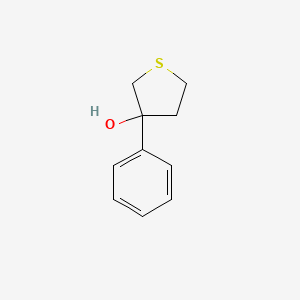
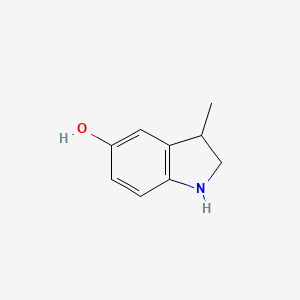
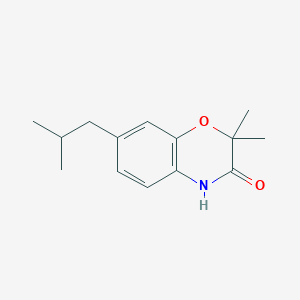

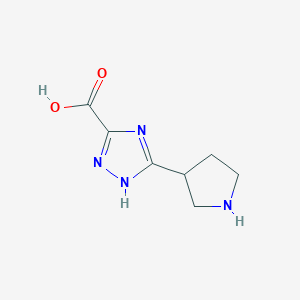
![1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13214569.png)
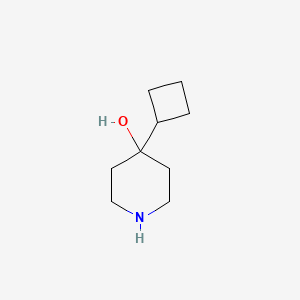
![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid](/img/structure/B13214589.png)
![1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13214613.png)
![2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13214618.png)
